molecular formula C11H16N2O2S B1454047 [5-Ethyl-3-(morpholin-4-ylcarbonyl)-2-thienyl]amine CAS No. 1099685-01-4

[5-Ethyl-3-(morpholin-4-ylcarbonyl)-2-thienyl]amine

Cat. No.: B1454047
CAS No.: 1099685-01-4
M. Wt: 240.32 g/mol
InChI Key: ZIHSDPZUYNXHTO-UHFFFAOYSA-N
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Description

[5-Ethyl-3-(morpholin-4-ylcarbonyl)-2-thienyl]amine is a useful research compound. Its molecular formula is C11H16N2O2S and its molecular weight is 240.32 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2-amino-5-ethylthiophen-3-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-2-8-7-9(10(12)16-8)11(14)13-3-5-15-6-4-13/h7H,2-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHSDPZUYNXHTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)N)C(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Ethyl-3-(morpholin-4-ylcarbonyl)-2-thienylamine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant studies, case analyses, and data tables.

Chemical Structure

The compound is characterized by the following structure:

C13H16N2O2S\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}_{2}\text{S}

Key Functional Groups:

  • Thienyl ring: Contributes to the compound's electronic properties.
  • Morpholine moiety: Known for enhancing solubility and biological activity.
  • Ethyl side chain: May influence pharmacokinetics.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to 5-Ethyl-3-(morpholin-4-ylcarbonyl)-2-thienylamine. For instance, a series of quinazoline derivatives demonstrated significant in vitro antitumor activity against various cancer cell lines, with some compounds showing GI50 values lower than standard chemotherapeutics like 5-FU .

Table 1: Antitumor Activity Data

CompoundCell Line TestedGI50 (µM)Comparison
Compound AMCF-7 (Breast)10.47More potent than 5-FU (22.60 µM)
Compound BA549 (Lung)7.24Similar binding mode to erlotinib
Compound CHCT116 (Colon)14.12Selective for renal cancer

Antimicrobial Activity

The compound's analogs have also been evaluated for antimicrobial properties. A study focused on N-benzylidenebenzohydrazide analogues found selective antibacterial activity against Gram-negative bacteria, suggesting that similar structural motifs may confer antimicrobial efficacy .

Table 2: Antimicrobial Activity Overview

CompoundMicrobe TestedMIC (µg/mL)
Compound DE. coli19
Compound EK. pneumonia37.5
Compound FP. aeruginosa75

The biological activity of 5-Ethyl-3-(morpholin-4-ylcarbonyl)-2-thienylamine is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzyme Activity: Similar compounds have shown inhibition of critical enzymes in cancer cells and bacteria.
  • Molecular Docking Studies: Computational analyses suggest that the compound may bind effectively to targets such as the ATP-binding site of kinases involved in cancer progression .

Case Studies

Case Study 1: Antitumor Efficacy in Melanoma
A study involving molecular docking and subsequent in vitro assays demonstrated that a related thienylamine derivative inhibited B-RAF kinase, leading to reduced growth in melanoma cell lines . This approach underscores the importance of structural modifications in enhancing biological activity.

Case Study 2: Antibacterial Screening
Another investigation assessed a series of thienyl derivatives against various bacterial strains, revealing significant activity against resistant strains such as MRSA and E. coli, with some compounds achieving MIC values as low as 19 µg/mL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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[5-Ethyl-3-(morpholin-4-ylcarbonyl)-2-thienyl]amine

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